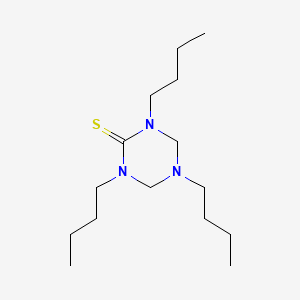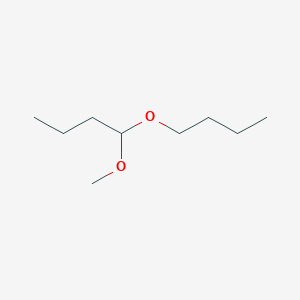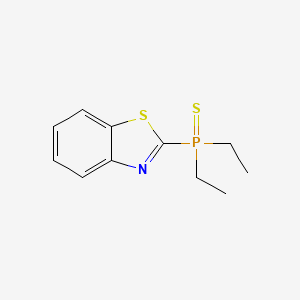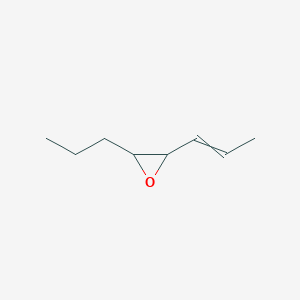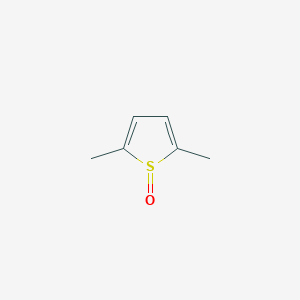
2,5-Dimethylthiophene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylthiophene 1-oxide is an organosulfur compound with the molecular formula C6H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene 1-oxide typically involves the oxidation of 2,5-Dimethylthiophene. One common method is the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-oxidation and to ensure the formation of the desired 1-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,5-Dimethylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene 1,1-dioxide.
Reduction: 2,5-Dimethylthiophene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,5-Dimethylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylthiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it acts as an intermediate in the metabolism of thiophene derivatives. The oxidation state of the sulfur atom plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparación Con Compuestos Similares
Thiophene 1-oxide: Similar in structure but lacks the methyl groups at positions 2 and 5.
Thiophene 1,1-dioxide: A more oxidized form with two oxygen atoms bonded to the sulfur.
2,5-Dimethylthiophene: The parent compound without the oxide group.
Uniqueness: 2,5-Dimethylthiophene 1-oxide is unique due to the presence of both methyl groups and the oxide functionality, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research .
Propiedades
Número CAS |
127091-20-7 |
|---|---|
Fórmula molecular |
C6H8OS |
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3 |
Clave InChI |
FIIHFYFIZCGUOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


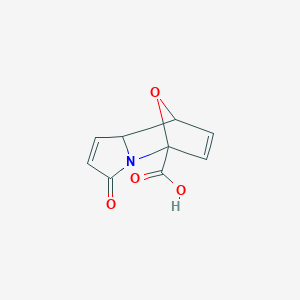

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
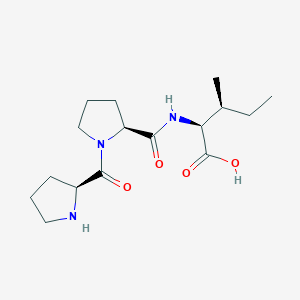
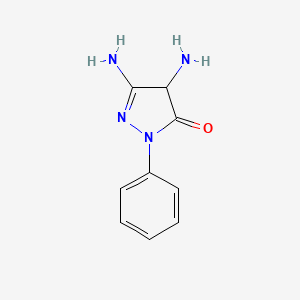
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

